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Part 1: Chemical Identity & Significance[1]

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: m-PEG9-Tos

CAS No.: 82217-01-4

\ J

m-PEG9-Tos (Methyl-PEG9-Tosylate) is a high-purity, discrete (monodisperse) polyethylene
glycol derivative used primarily as a capping reagent in bioconjugation and drug discovery.
Unlike polydisperse PEGs, which exist as a Gaussian distribution of chain lengths, m-PEG9-
Tos represents a single molecular species with a defined molecular weight. This precision is a
critical quality attribute (CQA) for clinical translation, simplifying the Chemistry, Manufacturing,
and Controls (CMC) regulatory landscape.

Physicochemical Profile[1][2][3][4][5][6][7][8]
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Specification

Chemical Name

2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-

yl 4-methylbenzenesulfonate

Common Name

m-PEG9-Tosylate; Methyl-PEG9-Tos

CAS Number

82217-01-4 (Generic for discrete m-PEG-Tos)

Molecular Formula

(for true n=9 EO units)

Molecular Weight

~582.71 Da (Calculated); Note: Vendor

definitions vary (see Expert Insight)

Solubility

Soluble in DCM, DMF, DMSO, THF, Water

Reactive Moiety

Tosylate (p-Toluenesulfonate) - Good Leaving

Group

Stability

Hygroscopic; Moisture sensitive.[1] Store at

-20°C under Argon/Nitrogen.
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Expert Insight (Vendor Nomenclature): A critical discrepancy exists in the industry regarding
PEG nomenclature. Some vendors define "PEG9" as having 9 ethylene oxide (EO) monomer

units (

). Others define it by the number of oxygen atoms in the chain, which may result in
a molecule with only 8 EO units (

).

e Action: Always verify the exact Molecular Weight (MW) on the Certificate of Analysis (CoA).
e True n=9 MW: ~582.7 Da

e True n=8 MW: ~538.6 Da

Part 2: Reaction Mechanics

The utility of m-PEG9-Tos lies in the Tosylate (OTs) group, a sulfonate ester that acts as an
excellent leaving group. This transforms the inert PEG chain into an electrophile, susceptible to
nucleophilic attack via an

mechanism.

Mechanism of Action

The reaction proceeds through a backside attack by a nucleophile (Nu:), such as an amine (

), thiol (
), or deprotonated hydroxyl (
). The nucleophile donates electron density into the

antibonding orbital of the
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bond, displacing the stable tosylate anion.
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Figure 1: The

reaction pathway for m-PEG9-Tos conjugation. The reaction requires a basic environment to
neutralize the generated acid (TsOH) or deprotonate the nucleophile.

Part 3: Applications in Drug Development
PROTAC Linker Capping

In Proteolysis Targeting Chimeras (PROTACS), linker length and composition are vital for
ternary complex formation. While bifunctional linkers connect the E3 ligase ligand to the
Warhead, m-PEG9-Tos is often used to synthesize negative controls. By capping the E3 ligand
with m-PEG9 instead of the Warhead, researchers create a molecule that binds the E3 ligase
but cannot recruit the target protein, validating the degradation mechanism.

Lipid Nanoparticle (LNP) Shielding

Discrete PEGs like m-PEG9 are increasingly preferred over polydisperse PEGs for LNP
surface modification. The defined length provides a consistent "stealth” layer, reducing
opsonization and uptake by the Reticuloendothelial System (RES) without the batch-to-batch
variability associated with polymeric PEGs.

Solubility Enhancement (Small Molecules)

Hydrophobic drug candidates often fail due to poor bioavailability. Conjugating m-PEG9 to a
secondary amine or hydroxyl group on the drug scaffold can increase aqueous solubility by
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orders of magnitude while maintaining a small hydrodynamic radius compared to high-MW
PEGylation.

Part 4: Experimental Protocol (Amine Conjugation)

Objective: Conjugation of m-PEG9-Tos to a primary amine-containing small molecule (

).

Reagents:

m-PEG9-Tos (1.2 equivalents)

Target Amine (

) (1.0 equivalent)

Base: Cesium Carbonate (

) or DIPEA (3.0 equivalents)

Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Catalyst (Optional): Potassium lodide (KI) (0.1 eq) — Finkelstein condition to generate
transient PEG-lodide for faster kinetics.

Workflow:
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Start: Anhydrous Setup

Flush vial with N2/Ar

Solubilization
Dissolve R-NH2 in DMF/MeCN

Base Addition
Add DIPEA or Cs2C0O3
Stir 15 min @ RT

Coupling Reaction
Add m-PEG9-Tos (1.2 eq)
Optional: Add K cat.

Incubation
Heat to 50-60°C
Monitor via LC-MS (4-16h)

Conversion >95%

Workup
Dilute w/ EtOAc, Wash w/ Brine
Dry over Na2S0O4

Purification
Flash Chromatography
(DCM/MeOH gradient)

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the conjugation of m-PEG9-Tos to an amine substrate.
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Step-by-Step Procedure:

Preparation: Flame-dry reaction glassware and cool under a stream of Nitrogen/Argon. m-
PEG9-Tos is hygroscopic; ensure it is brought to room temperature in a desiccator before
weighing.

Solubilization: Dissolve the amine substrate (1.0 eq) in anhydrous DMF (0.1 M
concentration).

Activation: Add DIPEA (3.0 eq). Stir for 10 minutes to ensure deprotonation of the amine salt
if used.

Addition: Add m-PEG9-Tos (1.2 eq) dissolved in a minimal amount of DMF.

o Expert Tip: If the substrate is sterically hindered, add Potassium lodide (KI, 0.1 eq). The
Tosylate will exchange with lodide in situ, creating a more reactive electrophile (m-PEG9-

).

Reaction: Heat the mixture to 50—-60°C. Monitor by LC-MS. The Tosylate leaving group is
UV-active (absorbs ~260 nm), but the PEG chain is not. Follow the consumption of the
amine substrate.[2]

Workup: Dilute with Ethyl Acetate. Wash

with water/brine to remove DMF and excess PEG (which is water-soluble).

o Note: If the product is amphiphilic, standard extraction may cause emulsions. In this case,
evaporate DMF directly and proceed to Reverse Phase (C18) purification.

Part 5: Quality Control & Storage
Storage:
e Temperature: -20°C.

o Atmosphere: Inert gas (Argon/Nitrogen).
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Critical Hazard: Hydrolysis. Exposure to ambient moisture will slowly hydrolyze the Tosylate
to m-PEG9-OH and Toluene Sulfonic Acid, rendering the reagent inert.

Analytical Verification:

1H NMR (

[¢]

2.45 ppm (s, 3H, Ar-CH3) — Diagnostic of Tosyl group.

[¢]

3.38 ppm (s, 3H, -OCH3) — Diagnostic of m-PEG cap.

[¢]

3.64 ppm (m, PEG backbone).

[¢]

7.3—-7.8 ppm (dd, 4H, Aromatic) — Diagnostic of Tosyl group.

Mass Spectrometry: Essential to confirm the specific "n" count (n=8 vs n=9) as detailed in
Part 1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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